Benzyl 3-amino-3-fluoroazetidine-1-carboxylate is a synthetic organic compound characterized by its unique azetidine ring structure, which includes a fluorine atom and an amino group. This compound is classified under the category of fluorinated β-amino acids, which are known for their diverse applications in medicinal chemistry and organic synthesis. The molecular formula for Benzyl 3-amino-3-fluoroazetidine-1-carboxylate is .
The synthesis of Benzyl 3-amino-3-fluoroazetidine-1-carboxylate typically involves several multi-step organic reactions. A common synthetic route includes:
The industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity, utilizing scalable techniques such as continuous flow reactors .
Benzyl 3-amino-3-fluoroazetidine-1-carboxylate features a four-membered nitrogen-containing azetidine ring. Its structure can be represented in various formats, including:
InChI=1S/C11H13FN2O2/c12-11(13)7-14(8-11)10(15)16-6-9-4-2-1-3-5-9/h1-5H,6-8,13H2
.The compound has a molecular weight of approximately 224.27 g/mol and exhibits distinct chemical properties that make it valuable in research and industry .
Benzyl 3-amino-3-fluoroazetidine-1-carboxylate can undergo several chemical reactions, including:
These reactions typically require controlled conditions involving organic solvents, catalysts, and specific temperature and pressure settings to achieve desired outcomes efficiently .
The mechanism of action for Benzyl 3-amino-3-fluoroazetidine-1-carboxylate involves its interaction with various biological targets such as enzymes and receptors. The presence of the fluorine atom may enhance binding affinity or selectivity for these targets, while the azetidine ring contributes unique reactivity and stability .
Benzyl 3-amino-3-fluoroazetidine-1-carboxylate is typically a solid at room temperature with a melting point that may vary depending on purity and specific synthesis methods.
The compound is characterized by its solubility in organic solvents and stability under standard laboratory conditions. Its reactivity profile includes susceptibility to oxidation and reduction processes, making it versatile for various chemical applications .
Benzyl 3-amino-3-fluoroazetidine-1-carboxylate has a broad range of applications in scientific research:
CAS No.: 943001-56-7
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 33227-10-0
CAS No.: 1068-67-3